Rosamultin
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Overview
Description
Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L. (Rosaceae). It exhibits various pharmacological activities, including antioxidative, hepatoprotective, and nephroprotective properties .
Mechanism of Action
Target of Action
Rosamultin is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has been found to have inhibitory effects against HIV-1 protease , suggesting that the HIV-1 protease could be one of its primary targets. This enzyme plays a crucial role in the life cycle of the HIV virus, and inhibiting its action can prevent the virus from replicating.
Mode of Action
This compound interacts with its targets, such as the HIV-1 protease, by binding to the active site of the enzyme, thereby inhibiting its function . Additionally, it has been shown to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK1/2 signaling pathway . This suggests that this compound may also interact with these signaling pathways, leading to changes in cell survival and function.
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which plays a key role in cell survival and proliferation . Additionally, it can activate the ERK1/2 signaling pathway, which is involved in various cellular processes, including cell growth and differentiation . By modulating these pathways, this compound can exert its protective effects against oxidative stress and apoptosis.
Pharmacokinetics
The pharmacokinetics of this compound have been studied using high-performance liquid chromatography-tandem mass spectrometry . The study found that this compound exhibits good linearity over a wide concentration range, and the lower limit of quantification was as low as 5.0 ng mL −1 for this compound . This suggests that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability and therapeutic efficacy.
Result of Action
This compound has been shown to have various molecular and cellular effects. It can enhance the expression of Bcl-2 and pCryAB, proteins that are involved in cell survival and stress response, respectively . At the same time, it downregulates the expression of Bax, Cyt-c, Caspase-3, and Caspase-9, which are involved in the process of apoptosis . These changes at the molecular level can lead to increased cell survival and resistance to stress.
Biochemical Analysis
Biochemical Properties
Rosamultin interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to interact with enzymes and proteins, influencing their activities
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been found to enhance the viability of HEK293 cells treated by cisplatin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit p38 and JNK activation, downregulate the levels of CHOP and proteins in its upstream PERK-eIF2α-ATF4 signaling pathway stimulated by cisplatin or tunicamycin . It also reduces the generation of intracellular ROS induced by cisplatin and enhances the activities of antioxidant enzymes such as SOD, GSH, and CAT .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. Specific information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, but specific information on how these effects vary with different dosages, any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosamultin can be synthesized through a series of chemical reactions starting from α-amyrin. The biosynthesis involves a three-step process catalyzed by cytochrome P450 monooxygenases (CYP450s) enzymes, followed by a glycosylation reaction carried out by uridine diphosphate glycosyltransferase (UGT) .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the root of Potentilla anserina L. The extraction process includes steps such as drying, grinding, and solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Rosamultin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Rosamultin has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Kaji-ichigoside F1: An epimer of rosamultin with similar pharmacological activities.
Ursolic Acid: Another pentacyclic triterpenoid with antioxidative and anti-inflammatory properties.
Oleanolic Acid: A triterpenoid with hepatoprotective and anti-inflammatory effects.
Uniqueness of this compound
This compound is unique due to its specific molecular structure and its ability to regulate multiple signaling pathways, making it a promising compound for various therapeutic applications .
Properties
CAS No. |
88515-58-6 |
---|---|
Molecular Formula |
C36H58O10 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6aS,6bR,10S,11S,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20+,21-,22?,23+,24-,25+,26-,27+,28-,29+,32+,33-,34-,35-,36+/m1/s1 |
InChI Key |
MLKQAGPAYHTNQQ-ZFCIFJTHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@H](C5(C)C)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rosamultin; |
Origin of Product |
United States |
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